Product packaging for Rasagiline hydrochloride(Cat. No.:CAS No. 136236-50-5)

Rasagiline hydrochloride

Cat. No.: B1243441
CAS No.: 136236-50-5
M. Wt: 207.7 g/mol
InChI Key: SROCRRNUGWYRHJ-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Introduction and Research Applications Rasagiline hydrochloride is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B), provided for research use in the study of neurodegenerative conditions and related biochemical pathways . Its primary research value lies in investigating mechanisms of dopaminergic modulation and potential neuroprotective strategies. As a research tool, it is particularly relevant for in vitro and in vivo models of Parkinson's disease, where it is used to study the effects of enhanced dopaminergic signaling and the inhibition of dopamine metabolism . Mechanism of Action The principal researched mechanism of rasagiline is the irreversible inhibition of MAO-B, an enzyme located on the outer membrane of mitochondria that is responsible for the metabolic degradation of dopamine and other amines in the brain . By covalently binding to the enzyme's flavin cofactor, rasagiline increases extracellular dopamine levels in the striatum, making it a valuable compound for studying dopaminergic function and motor control circuitry . Some studies also suggest that rasagiline or its major metabolite, 1-(R)-aminoindan, may possess neuroprotective and anti-apoptotic properties in preclinical models, which are areas of ongoing scientific investigation independent of its MAO-B inhibitory activity . Key Research Characteristics Rasagiline is distinguished by its high selectivity for MAO-B over the MAO-A isoform and its metabolism to 1-(R)-aminoindan, a non-amphetamine compound . This metabolic profile differentiates it from other MAO-B inhibitors like selegiline and is a point of interest in comparative pharmacological studies . The compound is rapidly absorbed and undergoes hepatic metabolism primarily via the cytochrome P450 1A2 (CYP1A2) isoenzyme, which is an important consideration for designing drug interaction studies . Disclaimer: This product is intended for research purposes only, strictly in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14ClN B1243441 Rasagiline hydrochloride CAS No. 136236-50-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

136236-50-5

Molecular Formula

C12H14ClN

Molecular Weight

207.7 g/mol

IUPAC Name

(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C12H13N.ClH/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;/h1,3-6,12-13H,7-9H2;1H/t12-;/m1./s1

InChI Key

SROCRRNUGWYRHJ-UTONKHPSSA-N

SMILES

C#CCNC1CCC2=CC=CC=C12.Cl

Isomeric SMILES

C#CCN[C@@H]1CCC2=CC=CC=C12.Cl

Canonical SMILES

C#CCNC1CCC2=CC=CC=C12.Cl

Synonyms

2,3-dihydro-N-2-propynyl-1H-inden-1-amine-(1R)-hydrochloride
AGN 1135
AGN-1135
Azilect
N-2-propynyl-1-indanamine
N-propargyl-1-aminoindan mesylate
rasagiline
rasagiline hydrochloride
TVP 101
TVP 1022
TVP-101
TVP-1022
TVP1022

Origin of Product

United States

Molecular and Biochemical Characterization of Rasagiline Hydrochloride

Enzymatic Inhibition Profile

Rasagiline's primary mechanism of action involves the inhibition of monoamine oxidase (MAO), a flavin-containing enzyme responsible for the metabolic degradation of catecholamines and serotonin (B10506) in the central nervous system and peripheral tissues. drugbank.com

Specificity and Potency for Monoamine Oxidase B (MAO-B)

Rasagiline (B1678815) demonstrates high selectivity and potency as an inhibitor of MAO-B. nih.govrmmj.org.il In ex vivo studies on animal brain, liver, and intestinal tissues, rasagiline proved to be a potent and selective irreversible inhibitor of MAO-B. drugbank.com At therapeutic doses, it also acts as a potent and irreversible inhibitor of MAO-B in platelets. nih.gov

In comparative studies, rasagiline has been shown to be significantly more potent than selegiline (B1681611), another MAO-B inhibitor. nih.govclinicaltrialsarena.com In vitro and in animal models, rasagiline is at least five times more potent than selegiline. rasagiline.com Pharmacologically, it has been found to be up to 10-fold more potent than selegiline. rasagiline.comllu.edu While both have similar potency in vitro for inhibiting MAO-B, in vivo studies reveal a greater potency for rasagiline, which may be attributed to different metabolic rates or improved tissue penetration. nih.gov

The inhibitory concentration (IC50) values for rasagiline in rat brain are 4.43±0.92 nM for MAO-B and 412±123 nM for MAO-A, highlighting its selectivity. nih.gov

Irreversible Binding Mechanism to Flavin Adenine (B156593) Dinucleotide (FAD) Moiety

Rasagiline is classified as a "suicide inhibitor" because it acts as a substrate for the enzyme it inhibits. nih.gov Like other propargylamine (B41283) inhibitors, rasagiline binds covalently to the N5 position of the isoalloxazine moiety of flavin adenine dinucleotide (FAD), the cofactor of MAO-B. nih.govrmmj.org.ilnih.gov This interaction, which involves the propargyl group of rasagiline and the N5 of the FAD isoalloxazine component, results in the irreversible inactivation of the enzyme. nih.govnih.gov One mole of the inhibitor inactivates one mole of the enzyme. nih.gov This covalent adduct formation with the cysteinyl residue of the FAD cofactor leads to the irreversible inhibition of MAO. nih.gov

Comparative Analysis of MAO-A versus MAO-B Selectivity

Rasagiline exhibits a high degree of selectivity for MAO-B over MAO-A. nih.gov This selectivity is comparable to that of selegiline. nih.govnih.gov However, at higher doses, both inhibitors can also inhibit MAO-A. nih.gov The selectivity ratio of rasagiline for MAO-B is such that doses 2-5 times higher than the MAO-B selective dose can cause significant inhibition of MAO-A in humans. nih.gov Therapeutic doses that inhibit brain MAO-B by 95% or more cause minimal inhibition of MAO-A. nih.govrmmj.org.il

Structural Biology and Molecular Interactions

The unique structural features of rasagiline hydrochloride are pivotal to its specific interaction with the MAO-B enzyme.

Role of the Propargyl Moiety in Enzyme Binding

The propargyl group, a key component of rasagiline's structure, is essential for its mechanism of action. nih.gov This moiety is responsible for the covalent interaction with the FAD cofactor of MAO-B, leading to irreversible inhibition. nih.govnih.gov The binding occurs between the propargyl group and the N5 of the FAD isoalloxazine component. nih.gov While both rasagiline and selegiline contain a propargyl group, in rasagiline it is bound to an aminoindan moiety, whereas in selegiline it is attached to a derivative of l-amphetamine. nih.gov

Stereochemical Purity and Enantiomeric Specificity (R-enantiomer vs. S-enantiomer)

Rasagiline is the R(+) enantiomer of N-propargyl-1-aminoindan. nih.gov Stereochemistry plays a crucial role in its inhibitory activity. The R(+) enantiomer (rasagiline) is a highly potent and selective irreversible inhibitor of MAO-B, while the S(-) enantiomer is significantly less active. nih.gov In fact, the R(+) enantiomer is three orders of magnitude more effective in inhibiting MAO-B than the S(-) enantiomer. nih.gov This marked stereoselectivity distinguishes it from selegiline, which shows only a small degree of stereoselectivity, with its S(-) enantiomer being more potent. nih.gov The development of liquid chromatography methods using chiral stationary phases has enabled the effective separation of rasagiline's enantiomers for analysis. nih.govnih.gov

Data Tables

Table 1: Comparative Potency of Rasagiline and Selegiline

Parameter Rasagiline Selegiline Reference
In Vivo Potency (MAO-B Inhibition) 3 to 15 times more potent - nih.gov
In Vitro Potency (MAO-B Inhibition) Similar Similar nih.gov
Relative Potency (In Vitro & Animal Models) At least 5 times more potent - rasagiline.com

| Pharmacological Potency | Up to 10-fold more potent | - | rasagiline.comllu.edu |

Table 2: Inhibitory Concentration (IC50) of Rasagiline in Rat Brain

Enzyme IC50 (nM) Reference
MAO-B 4.43 ± 0.92 nih.gov

| MAO-A | 412 ± 123 | nih.gov |

Table 3: Enantiomeric Activity of N-propargyl-1-aminoindan

Enantiomer Activity Reference
R(+) enantiomer (Rasagiline) Highly potent selective irreversible inhibitor of MAO-B nih.gov
S(-) enantiomer Relatively inactive nih.gov

| Potency Difference | R(+) enantiomer is three orders of magnitude more effective | nih.gov |

Computational Modeling of Enzyme-Ligand Interactions

Computational modeling has become an indispensable tool for elucidating the intricate interactions between rasagiline and its primary target, monoamine oxidase B (MAO-B). These in silico methods provide a detailed, atom-level understanding of the binding process, the mechanism of irreversible inhibition, and the structural dynamics of the enzyme-inhibitor complex. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) have been extensively applied to study this interaction.

Molecular Docking and Binding Mode Analysis

Molecular docking studies are frequently employed to predict the preferred orientation of rasagiline within the MAO-B active site. The MAO-B active site is characterized by a large, hydrophobic cavity (~400 ų) that extends from the protein surface to the flavin adenine dinucleotide (FAD) cofactor. nih.gov Docking simulations consistently show that the N-propargyl-1(R)-aminoindan scaffold of rasagiline fits snugly into this cavity. The phenyl ring of the indan (B1671822) moiety is crucial for filling the long-shaped cavity and engaging in various van der Waals interactions, which contribute significantly to the stability and tight binding of the compound to MAO-B. nih.gov

Crystallographic studies of the MAO-B-rasagiline complex confirm these computational predictions. nih.gov The indan ring of rasagiline is positioned deep within the active site, in proximity to the FAD cofactor. This orientation is critical for the subsequent covalent modification that leads to irreversible inhibition. The superposition of different inhibitor complexes onto the MAO-B-rasagiline structure allows for a comparative analysis of binding modes, highlighting how different substituents on the aminoindan ring can alter binding affinity and selectivity. nih.gov For example, compared to its metabolite N-methyl-1(R)-aminoindan (R-MAI), which binds reversibly, the indan ring of rasagiline adopts a distinct orientation and position, underscoring the importance of the propargyl group for the specific irreversible binding mode. nih.gov

Mechanism of Irreversible Inhibition: QM/MM Studies

Rasagiline is a mechanism-based inhibitor, meaning it is chemically transformed by the enzyme into a reactive species that then covalently inactivates it. researchgate.net The precise molecular mechanism of this inactivation has been a subject of intense computational investigation, particularly through the use of hybrid QM/MM methods. These simulations treat the reacting parts of the system (the inhibitor and the FAD cofactor) with quantum mechanics (QM) for high accuracy, while the surrounding protein and solvent are described by molecular mechanics (MM) force fields. nih.gov

State-of-the-art Empirical Valence Bond (EVB) QM/MM simulations have been instrumental in defining the rate-limiting step of the inhibition process. nih.govresearchgate.net These studies have revealed a three-step reaction mechanism. The rate-limiting first step involves the abstraction of a hydride anion from the α-carbon of rasagiline's propargyl group by the N5 atom of the FAD cofactor. nih.govresearchgate.net This is analogous to the normal catalytic mechanism of MAO-B. nih.gov Following the initial hydride transfer, the reaction proceeds through further steps to form a stable covalent adduct between the propargylamine moiety and the N5 atom of the flavin ring, resulting in the irreversible inactivation of the enzyme. nih.govrmmj.org.il

The calculated activation free energy (ΔG‡) for the initial hydride transfer for rasagiline is approximately 27.6 kcal mol⁻¹. nih.gov This high barrier explains the slow, time-dependent nature of the irreversible inhibition.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the rasagiline-MAO-B complex over time. nih.gov These simulations, often run for hundreds of nanoseconds, validate the stability of the docked poses and reveal how the protein structure accommodates the ligand. nih.govnih.gov

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name (2R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine;hydrochloride
Molecular Formula C₁₂H₁₄ClN
Molecular Weight 207.70 g/mol
Appearance White to off-white powder
Melting Point 178-181 °C
Solubility Soluble in water and ethanol

| pKa | ~8.9 (for the amine) |

Table 2: Key Computational Findings for Rasagiline-MAO-B Interaction

Computational Method Finding Reference
Molecular Docking Predicts binding orientation with the indan ring deep in the hydrophobic active site cavity. nih.govresearchgate.net
Crystallography Confirms the docked pose and covalent adduct formation with the FAD cofactor. nih.gov
QM/MM (EVB) Elucidates a multi-step inactivation mechanism initiated by hydride abstraction from the inhibitor to the FAD N5 atom. nih.govresearchgate.net
QM/MM (EVB) Calculated activation free energy (ΔG‡) for the rate-limiting step is ~27.6 kcal mol⁻¹. nih.gov

| MD Simulations | Demonstrate the structural stability of the enzyme-inhibitor complex over time. | nih.govnih.gov |

Preclinical Pharmacokinetics and Metabolism

Absorption and Distribution Characteristics in Animal Models

Preclinical studies in various animal models demonstrate that rasagiline (B1678815) is rapidly absorbed following oral administration. nih.govmedscape.com The compound readily crosses the blood-brain barrier, a crucial characteristic for its central nervous system activity. nih.govscialert.netnih.gov

In single-dose toxicity studies, rasagiline hydrochloride and the more stable mesylate salt showed essentially similar toxicity and kinetic profiles in rats and dogs. nih.gov Following oral administration in rats, rasagiline is well-absorbed. nih.gov Pharmacokinetic studies in rabbits after a single oral dose have also been conducted to determine key parameters. researchgate.net The volume of distribution (Vd) has been shown to vary, indicating its distribution throughout the body. nih.gov Plasma protein binding is significant, with a majority bound to human albumin. drugbank.com

Pharmacokinetic Parameters of Rasagiline in Animal Models
ParameterSpeciesValueNotes
Volume of Distribution (Vd/F)Rabbit13.22 ± 0.11 LAfter a single oral dose of 10 mg/kg. researchgate.net
Systemic Clearance (Cls/F)Rabbit143.18 ± 5.89 mL/minAfter a single oral dose of 10 mg/kg. researchgate.net
Mean Retention Time (MRToral)Rabbit1.43 ± 0.03 hAfter a single oral dose of 10 mg/kg. researchgate.net

Biotransformation Pathways

Rasagiline undergoes extensive and almost complete biotransformation in the liver before excretion, with less than 1% of the drug excreted unchanged in the urine. nih.govdrugbank.comwikipedia.org The metabolic conversion is primarily handled by the hepatic cytochrome P450 (CYP) system. drugbank.comwikipedia.orgnih.gov The main pathways include N-dealkylation and hydroxylation, followed by conjugation. nih.govwikipedia.orgmdpi.com

In vitro and in vivo studies have established that rasagiline's metabolism is predominantly dependent on the cytochrome P450 system, with CYP1A2 being the major isoenzyme responsible for its biotransformation. nih.govdrugbank.comwikipedia.orgnih.govnih.gov This makes the pharmacokinetics of rasagiline susceptible to interactions with inhibitors or inducers of CYP1A2. wikipedia.orgnih.gov For instance, genetic variants in the CYP1A2 gene can influence the systemic metabolism of rasagiline. nih.gov

The primary metabolic pathway for rasagiline is N-dealkylation, which is mediated by CYP1A2. wikipedia.orgnih.govnih.gov This process results in the formation of its main metabolite, (R)-1-aminoindan, also referred to as 1-R-aminoindan. nih.govscialert.netwikipedia.orgnih.govmdpi.com This metabolite is a non-amphetamine compound. nih.govresearchgate.net

In addition to N-dealkylation, rasagiline is also metabolized through hydroxylation pathways. nih.govwikipedia.orgmdpi.com This results in the formation of two other metabolites: 3-hydroxy-N-propargyl-1-aminoindan and 3-hydroxy-1-aminoindan. nih.govwikipedia.org These hydroxylation reactions are also dependent on the cytochrome P450 system. drugbank.comwikipedia.org

Following the initial phase I metabolic reactions (N-dealkylation and hydroxylation), rasagiline and its metabolites undergo phase II conjugation. drugbank.comwikipedia.org Glucuronide conjugation is the major subsequent pathway, facilitating the elimination of the metabolites. nih.govdrugbank.comwikipedia.org This process renders the metabolites more water-soluble for subsequent urinary excretion, which is the primary route of elimination for the metabolized drug. nih.govdrugbank.com

Major Metabolic Pathways of Rasagiline
PathwayEnzymeResulting Metabolite(s)
N-dealkylationCYP1A2(R)-1-Aminoindan (Major) nih.govwikipedia.orgnih.gov
HydroxylationCytochrome P450 System3-hydroxy-N-propargyl-1-aminoindan, 3-hydroxy-1-aminoindan nih.govwikipedia.org
ConjugationGlucuronyltransferasesGlucuronidated metabolites drugbank.comwikipedia.org

Pharmacological Activity of Metabolites (e.g., 1-aminoindan (B1206342) neuroprotective effects)

The primary metabolite of rasagiline, (R)-1-aminoindan, is not pharmacologically inert. wikipedia.org While it is considered a weak or inactive inhibitor of monoamine oxidase B (MAO-B) and lacks amphetamine-like activity, it has demonstrated significant neuroprotective properties in various experimental and animal models. wikipedia.orgnih.govrasagiline.comresearchgate.net

Preclinical Elimination of this compound: A Focus on Urinary and Fecal Excretion Pathways

The elimination of this compound, a potent irreversible inhibitor of monoamine oxidase type B (MAO-B), has been extensively studied in various preclinical animal models. These studies, primarily utilizing radiolabeled compounds, have elucidated the primary routes of excretion and the metabolic fate of the drug. The predominant pathway for the elimination of rasagiline and its metabolites is through urinary excretion, with fecal excretion representing a secondary route.

Mass balance studies, which account for the total administered dose of a radiolabeled drug, have been conducted in mice, rats, and dogs to determine the extent of excretion through urine and feces. These studies reveal a consistently high recovery of the administered radioactivity, indicating that these are the principal elimination pathways.

In mice, following a single oral administration of [14C]-rasagiline, a total of 79.4% of the administered radioactivity was recovered in the excreta. The majority of this, 73.6%, was found in the urine, while a smaller portion, 5.8%, was excreted in the feces.

Similarly, studies in rats demonstrated a high total recovery of 95.2% of the administered dose. Urinary excretion was the dominant route, accounting for 89.4% of the dose, with 5.8% being recovered from the feces.

In dogs, the pattern of predominantly renal clearance was also observed. Approximately 83% of the administered radioactivity was excreted via the urine, while fecal excretion accounted for about 5.3% of the dose.

These findings across multiple preclinical species consistently highlight the primary role of the kidneys in the elimination of rasagiline and its byproducts.

Table 4.4.1: Cumulative Excretion of Radioactivity in Preclinical Species Following Oral Administration of [14C]-Rasagiline

SpeciesUrine (% of Dose)Feces (% of Dose)Total Recovery (% of Dose)
Mouse73.65.879.4
Rat89.45.895.2
Dog~835.3~88.3

The metabolic transformation of rasagiline is extensive, with very little of the parent compound being excreted unchanged. The primary metabolites identified are 1-aminoindan (AI), 3-hydroxy-N-propargyl-1 aminoindan (3-OH-PAI), and 3-hydroxy-1-aminoindan (3-OH-AI). While the metabolic profiles have been reported to be qualitatively similar across mice, rats, dogs, and humans, detailed quantitative breakdowns of each metabolite in the excreta of preclinical models are not extensively published in readily available literature. However, the consistent finding is that these metabolites are the primary components found in the urine. Due to the predominance of the urinary excretion route, the profiling of fecal metabolites in preclinical studies has been considered less critical and is not as thoroughly documented.

Synthetic Chemistry and Structure Activity Relationship Sar Studies

Key Synthetic Routes and Methodologies for Rasagiline (B1678815) Hydrochloride

The synthesis of Rasagiline, chemically known as (R)-N-(2-propynyl)-2,3-dihydro-1H-inden-1-amine, has been approached through various methodologies, primarily focusing on achieving high enantiomeric purity. A common and improved synthetic pathway begins with 1-indanone (B140024).

A key intermediate, 1-aminoindan (B1206342), is synthesized from 1-indanone. One method involves the reaction of 1-indanone with ammonium (B1175870) formate (B1220265) and 10% palladium on carbon to produce racemic 1-aminoindan. guidechem.com Subsequently, the crucial step is the resolution of the racemic mixture to isolate the desired (R)-enantiomer. This is often achieved by forming diastereomeric salts with a chiral acid, such as L-tartaric acid, allowing for the separation of the (R)-1-aminoindan. guidechem.com

Once the enantiomerically pure (R)-1-aminoindan is obtained, the final step is the introduction of the propargyl group. This is typically accomplished through N-alkylation using a propargyl halide, such as propargyl bromide or propargyl chloride, in the presence of a base like potassium carbonate. researchgate.net An alternative alkylating agent that has been employed is p-toluenesulfonyl propargyl ester. guidechem.com The resulting Rasagiline base is then treated with an acid, such as hydrochloric acid or methanesulfonic acid, to form the corresponding salt, for instance, Rasagiline hydrochloride. google.comnih.gov

To circumvent the classical resolution step, chemoenzymatic methods have been developed. One such advanced route employs a dynamic kinetic resolution (DKR) of racemic 1-aminoindan. This process uses a combination of a lipase (B570770), such as Candida antarctica lipase B (CALB), for enantioselective acylation, and a palladium nanocatalyst for in-situ racemization of the unreacted enantiomer. researchgate.netacs.org This allows for a theoretical yield of 100% for the desired chiral intermediate, which is then propargylated to yield Rasagiline. acs.org This chemoenzymatic approach offers high yield (>90%) and excellent enantioselectivity (>99% ee) for the key chiral amine intermediate. researchgate.net

Synthesis and Characterization of Rasagiline Analogues and Stereoisomers

The synthesis of Rasagiline analogues and its stereoisomer, (S)-N-propargyl-1-aminoindan (TVP1022), has been crucial for understanding its structure-activity relationships. The S-isomer is synthesized using the same chemical routes as Rasagiline but starting with (S)-1-aminoindan, which is also obtained from the resolution of racemic 1-aminoindan.

Researchers have synthesized various analogues to probe the function of different parts of the molecule. This includes compounds lacking the propargyl group, such as the (R) and (S) enantiomers of 1-aminoindan (the primary metabolite) and their N-methylated derivatives. nih.gov Furthermore, analogues with substitutions on the indan (B1671822) ring have been created to explore their effects on enzyme inhibition. nih.govfigshare.com For example, ladostigil, a dual acetylcholine-butyrylcholinesterase and MAO inhibitor, was developed from the Rasagiline scaffold.

Characterization of these compounds involves standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR) and mass spectrometry are used to confirm the chemical structure of the synthesized impurities and analogues. asianpubs.org High-Performance Liquid Chromatography (HPLC) is often used to determine the purity and enantiomeric excess of the final products.

Elucidation of Structural Determinants for MAO-B Selectivity

The high selectivity of Rasagiline for monoamine oxidase B (MAO-B) over MAO-A is determined by specific structural features that govern its interaction with the enzyme's active site.

The Propargylamine (B41283) Moiety : This functional group is essential for the mechanism of inhibition. Rasagiline is an irreversible inhibitor that forms a covalent adduct with the N5 atom of the flavin adenine (B156593) dinucleotide (FAD) cofactor in the active site of MAO-B. nih.govdrugbank.com This covalent bond formation leads to the irreversible inactivation of the enzyme. nih.gov

The (R)-Configuration : The stereochemistry at the C1 position of the aminoindan ring is a critical determinant of selectivity and potency. The (R)-enantiomer, Rasagiline, fits optimally into the active site of MAO-B. In contrast, its (S)-enantiomer, TVP1022, is over 1,000 times less potent as an MAO inhibitor. rasagiline.comnih.gov This significant difference in activity underscores the stereospecificity of the binding pocket. Kinetic and crystallographic analyses show that the lower inhibitory potency of S-enantiomers likely reflects a poorer fit of the aminoindan ring within the active site. nih.gov

Studies on analogues further clarify these determinants. For instance, (R)-1-aminoindan, the main metabolite of Rasagiline which lacks the propargyl group, is only a weak, reversible inhibitor of MAO-B, demonstrating the necessity of the propargylamine for potent, irreversible inhibition. nih.gov

CompoundType of InhibitionMAO-A (Ki, µM)MAO-B (Ki, µM)Selectivity (MAO-A/MAO-B)
Rasagiline ((R)-isomer) Irreversible--High for MAO-B
TVP1022 ((S)-isomer) Irreversible->1000x weaker than R-isomerLow
(R)-1-Aminoindan (R-AI) Reversible, Competitive280 ± 20110 ± 10~2.5
(S)-1-Aminoindan (S-AI) Reversible, Competitive130 ± 20No inhibition-

Table based on data from kinetic analysis of Rasagiline-related inhibitors. nih.gov

SAR for Non-MAO-B Dependent Neuroprotective Effects

Significant research has demonstrated that Rasagiline possesses neuroprotective properties that are independent of its MAO-B inhibitory activity. nih.gov The primary structural feature responsible for these effects is the propargylamine moiety . rasagiline.comnih.gov

Evidence for this comes from comparative studies with its S-isomer, TVP1022. Although TVP1022 is a very weak MAO-B inhibitor, it exhibits neuroprotective and anti-apoptotic activities comparable to Rasagiline in various cell culture and in vivo models. rasagiline.comnih.govhuji.ac.il This indicates that the neuroprotective mechanism is not contingent upon MAO inhibition. nih.gov Both isomers have been shown to protect against neuronal damage in models of ischemia, neurotrauma, and neurotoxin exposure. rasagiline.comtau.ac.ilnih.gov

The neuroprotective action of the propargylamine group is associated with the modulation of apoptotic pathways and the protection of mitochondrial function. nih.gov Structure-activity relationship studies have shown that this moiety is associated with:

Activation of the anti-apoptotic protein Bcl-2. rasagiline.comnih.gov

Downregulation of pro-apoptotic proteins from the Bax family. rasagiline.comnih.gov

Protection of the mitochondrial membrane potential and prevention of the mitochondrial permeability transition pore (mPTP) opening. nih.govresearchgate.net

Induction of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell-derived neurotrophic factor (GDNF). rasagiline.comnih.gov

Activation of protein kinase C (PKC) and mitogen-activated protein (MAP) kinase signaling pathways, which leads to the processing of amyloid precursor protein (APP) into the neuroprotective soluble APP alpha (sAPPα). rasagiline.comnih.govnih.gov

These findings confirm that the propargylamine functional group itself possesses intrinsic pharmacological activity that contributes to neuroprotection. huji.ac.il

Development of Multi-Target Directed Ligands based on Rasagiline Scaffold

The well-defined structure and dual activities (MAO-B inhibition and neuroprotection) of Rasagiline make its scaffold an attractive starting point for the development of Multi-Target Directed Ligands (MTDLs). nih.gov The MTDL approach aims to design a single molecule that can modulate multiple pathological targets involved in complex neurodegenerative diseases. nih.govexlibrisgroup.com

A prominent example is the creation of Riluzole-Rasagiline hybrids . nih.gov This strategy involves combining the pharmacophoric elements of Rasagiline (primarily the neuroprotective propargylamine moiety) with those of Riluzole, a drug with its own neuroprotective and anti-excitotoxic properties. nih.gov The goal is to create a single chemical entity that can address multiple disease mechanisms, such as excitotoxicity, oxidative stress, and mitochondrial dysfunction. nih.gov

In one study, a series of hybrids (compounds 3-8) were designed and synthesized by introducing one or more propargylamine moieties onto a Riluzole-like scaffold. nih.govacs.orgnih.gov The resulting compounds were then evaluated for various biological activities.

CompoundDesign StrategyKey Biological Finding
Hybrid 6 Integration of Rasagiline and Riluzole scaffoldsShowed MAO-A inhibitory activity (IC₅₀ = 6.9 μM) and a neuroprotective/neuroinflammatory profile similar to the parent compounds. nih.govresearchgate.net
Hybrid 5 & 6 Integration of Rasagiline and Riluzole scaffoldsDemonstrated antioxidant properties and anti-apoptotic effects by increasing Bcl-2 expression. acs.orgresearchgate.net

This ligand-based approach has also been used to develop other MTDLs from the Rasagiline scaffold, such as compounds that combine MAO inhibition with acetylcholinesterase (AChE) inhibition and iron-chelating properties, aiming to address multiple facets of neurodegeneration. exlibrisgroup.comresearchgate.netelsevierpure.com These efforts highlight the versatility of the Rasagiline structure in medicinal chemistry for designing novel therapeutics.

Preclinical Research Models and Methodologies

In Vitro Cellular Models for Neurodegeneration and Neuroprotection

In vitro models provide a controlled environment to dissect the molecular pathways through which rasagiline (B1678815) exerts its protective effects on a cellular level.

Neuronal Cell Lines (e.g., PC12, SH-SY5Y)

Neuronal cell lines are foundational tools in preclinical neuropharmacology. PC12 cells, derived from a rat pheochromocytoma, and SH-SY5Y, a human neuroblastoma cell line, are frequently used due to their dopaminergic characteristics, making them particularly relevant for studying disorders like Parkinson's disease.

In PC12 cells, rasagiline has demonstrated significant neuroprotective properties. Studies have shown that it promotes cell survival by up-regulating anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w, while down-regulating pro-apoptotic proteins like Bad and Bax. nih.gov Furthermore, rasagiline has been observed to stimulate the protein kinase C (PKC) pathway and induce the expression of brain-derived neurotrophic factor (BDNF). nih.gov

In the human-derived SH-SY5Y cell line, rasagiline has been shown to protect against cell death induced by various insults. It prevents the release of cytochrome c from mitochondria and subsequent activation of caspase-3, key steps in the apoptotic cascade. nih.gov Research indicates that rasagiline increases the expression of glial cell line-derived neurotrophic factor (GDNF) in SH-SY5Y cells. rasagiline.com These anti-apoptotic actions are largely attributed to the N-propargylamine moiety within rasagiline's structure and appear to be independent of MAO-B inhibition. nih.gov

Table 1: Effects of Rasagiline in Neuronal Cell Lines
Cell LineModel/InsultObserved Effects of RasagilineKey Pathway/Mechanism
PC12 (Rat Pheochromocytoma)Serum/NGF DeprivationDecreased apoptosis, inhibited caspase-3 activation. nih.govrasagiline.comUpregulation of Bcl-2 family proteins (Bcl-xL, Bcl-w); Downregulation of Bad and Bax; Stimulation of PKC pathway. nih.gov
SH-SY5Y (Human Neuroblastoma)Neurotoxin Exposure (e.g., MPP+, Paraquat)Reduced apoptosis, stabilized mitochondrial membrane potential, suppressed cytochrome c release. nih.govnih.govInhibition of mitochondrial apoptosis signaling; Induction of GDNF. nih.govrasagiline.com

Primary Neuronal and Glial Cultures

Primary cultures, derived directly from animal tissues, offer a model system that more closely resembles the cellular diversity and connectivity of the brain. Research using primary neuronal cells from fetal rat and human ventral mesencephalon has shown that rasagiline effectively increases the survival of the total neuronal population, with a selective protective effect on dopaminergic neurons. In these models, rasagiline was found to be more effective as a neuronal survival agent than the comparator compound, selegiline (B1681611).

Studies utilizing primary cultures of rat cerebellar granule cells have further elucidated rasagiline's protective mechanisms. In this model, rasagiline increased cell survival following exposure to insults like glutamate. nih.gov Interestingly, while it did not affect neurite outgrowth, it was observed to increase the density of glial cell processes, suggesting an indirect neuroprotective effect mediated through astrocytes. nih.gov The neuroprotective activity in these models is also linked to the propargyl moiety of the molecule. nih.gov Rasagiline and its related propargylamines have been noted for their anti-inflammatory functions, which are critical in modulating the activity of glial cells like microglia and astrocytes in the context of neurodegeneration. nih.gov

Neurotoxin-Induced Cytotoxicity Models (e.g., MPTP, MPP+, 6-hydroxydopamine, Paraquat, Lactacystin)

To mimic the specific neuronal damage seen in neurodegenerative diseases, various neurotoxins are employed in in vitro models. These toxins selectively damage dopaminergic neurons, providing a platform to test the protective capabilities of compounds like rasagiline.

MPTP and MPP+: The pro-toxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is metabolized by MAO-B into the active toxicant 1-methyl-4-phenylpyridinium (MPP+). While the MAO-B inhibitory action of rasagiline can block this conversion, studies also focus on its ability to protect against MPP+ directly, demonstrating neuroprotection beyond enzyme inhibition. preprints.org

6-hydroxydopamine (6-OHDA): This neurotoxin is taken up by dopaminergic neurons and generates reactive oxygen species (ROS), leading to oxidative stress and cell death. Rasagiline has shown protective effects against 6-OHDA-induced toxicity in SH-SY5Y cells. researchgate.net

Paraquat: This herbicide induces oxidative stress and has been linked to Parkinson's disease. In SH-SY5Y cells, rasagiline prevented paraquat-induced cell death by reducing superoxide (B77818) generation, ameliorating the decline in mitochondrial membrane potential, reducing caspase-3 activation, and increasing glutathione (B108866) levels. nih.gov

Lactacystin: This compound is a proteasome inhibitor, used to model the protein aggregation and dysfunction seen in synucleinopathies. Rasagiline is among the compounds studied for its potential to protect neurons from the toxic effects of proteasomal inhibition. researchgate.net

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Models of Ischemia

The OGD/R model is a well-established in vitro simulation of the ischemic and reperfusion injury that occurs during a stroke. researchgate.net In this model, neuronal cells (commonly PC12) are deprived of oxygen and glucose for a period, followed by their reintroduction, mimicking the restoration of blood flow. researchgate.net

Studies using this model have shown that rasagiline provides dose-dependent neuroprotection, reducing aponecrotic (a mix of apoptotic and necrotic) cell death by 20-80%. researchgate.netmdpi.com The protective mechanism involves several actions:

Reduction of Oxidative Stress: Rasagiline decreases the production of neurotoxic reactive oxygen species (ROS). researchgate.netmdpi.com

Activation of Survival Pathways: It increases the phosphorylation of protein kinase B (Akt), a key component of cell survival signaling. researchgate.netmdpi.com

Induction of Antioxidant Responses: Rasagiline promotes the nuclear translocation of the transcription factor Nrf2, which in turn increases the expression of antioxidant enzymes like heme oxygenase-1 and catalase. nih.govresearchgate.netmdpi.com

Inhibition of Death-Related Proteins: The compound reduces the nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and decreases the expression of α-synuclein, both of which are implicated in ischemic cell death. researchgate.netmdpi.com

Serum and Growth Factor Deprivation Models

Withdrawing serum and essential growth factors from the culture medium induces apoptosis in neuronal cells, providing a model to study anti-apoptotic mechanisms. In serum-deprived PC12 cells, rasagiline demonstrates potent anti-apoptotic and neuroprotective effects. nih.govrasagiline.com This protection is achieved through multiple mechanisms, including the inhibition of procaspase-3 cleavage and activation, and the upregulation of pro-survival genes like Bcl-xL, Bcl-w, and BDNF. nih.gov This activity is attributed to the propargylamine (B41283) moiety of rasagiline. nih.gov

In Vivo Animal Models of Neurological Disorders

In vivo models are indispensable for evaluating the therapeutic potential of a compound in a complex, whole-organism system, assessing its effects on both neuropathology and behavioral outcomes. Rasagiline has been tested in various toxin-induced and genetic animal models of neurological disorders.

6-OHDA Rat Model: Unilateral injection of 6-hydroxydopamine into the striatum of rats is a classic model of Parkinson's disease. Chronic administration of rasagiline in this model markedly increased the survival of dopaminergic neurons in the substantia nigra (by up to 119% compared to controls) and abolished the associated motor stereotypies. mdpi.com

MPTP Mouse Model: The systemic administration of MPTP in mice leads to the selective destruction of dopaminergic neurons in the substantia nigra, replicating key pathological features of Parkinson's disease. Rasagiline has been shown to protect dopaminergic neurons from MPTP-induced damage and reverse behavioral abnormalities. rasagiline.com This neurorescue effect involves the activation of the Ras-PI3K-Akt survival pathway. nih.gov It also decreases the activation of astroglia and microglia, indicating an anti-inflammatory effect.

Ischemic Stroke Rat Model: In a rat model of ischemic stroke created by permanent middle cerebral artery occlusion (MCAO), rasagiline treatment improved outcomes by reducing the infarct size by 48.6% and the neurological deficit score by 32.7%. researchgate.net Furthermore, it led to significant improvements in cognitive functions when tested weeks after the ischemic event. researchgate.net

Transgenic Mouse Model of Multiple System Atrophy (MSA): In a transgenic mouse model overexpressing alpha-synuclein, rasagiline treatment improved motor deficits and significantly reduced toxin-induced neuronal loss in multiple brain regions, including the striatum, substantia nigra, and cerebellum.

Table 2: Effects of Rasagiline in In Vivo Animal Models
Animal ModelDisorder ModeledKey Pathological/Behavioral OutcomesObserved Effects of Rasagiline
6-OHDA-lesioned RatParkinson's DiseaseLoss of dopaminergic neurons in substantia nigra; motor deficits.Increased survival of dopaminergic neurons; abolished motor stereotypies. mdpi.com
MPTP-treated MouseParkinson's DiseaseLoss of dopaminergic neurons; neuroinflammation; behavioral abnormalities.Protected dopaminergic neurons; reversed behavioral deficits; reduced microglial and astroglial activation. nih.govrasagiline.com
MCAO RatIschemic StrokeInfarct volume; neurological deficits; cognitive impairment.Reduced infarct size; improved neurological score and cognitive function. researchgate.net
(PLP)-alpha-synuclein Transgenic MouseMultiple System Atrophy (MSA)Motor deficits; toxin-induced neuronal loss.Improved motor behavior; reduced neuronal loss in striatum, substantia nigra, and cerebellum.

Rodent Models of Parkinsonian Syndromes

Rodent models that replicate the progressive loss of dopaminergic neurons seen in Parkinson's disease are central to the preclinical evaluation of rasagiline. The most commonly utilized are the neurotoxin-based models employing 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

In the 6-hydroxydopamine (6-OHDA) model , this neurotoxin is injected unilaterally into the striatum or the medial forebrain bundle of rats, leading to a progressive degeneration of dopaminergic neurons in the substantia nigra. One study in Sprague-Dawley rats demonstrated that daily treatment with rasagiline for six weeks following a unilateral injection of 6-OHDA into the striatum markedly increased the survival of dopaminergic neurons in the lesioned substantia nigra by 97% and 119% at two different dosages, respectively nih.gov. Furthermore, the lower dose of rasagiline was found to abolish the motor stereotypies associated with the nigrostriatal lesion nih.gov.

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is another widely used paradigm, typically in mice. MPTP is a proneurotoxin that, once it crosses the blood-brain barrier, is metabolized to the active toxicant MPP+, which selectively destroys dopaminergic neurons. In an acute MPTP-induced mouse model of Parkinsonism, rasagiline demonstrated a significant protective effect against the loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons. Rasagiline treatment also led to a significant enhancement of dopamine (B1211576) and its metabolites in the striatum. In one study, chronic administration of rasagiline to MPTP-treated mice resulted in an almost complete recovery of TH-immunopositive cells in the midbrain researchgate.net. Another study showed that rasagiline at dosages of 0.02 mg/kg and 0.1 mg/kg was effective in treating MPTP-induced Parkinsonism, preventing behavioral abnormalities, increasing the concentrations of dopamine and its metabolites in the striatum, and up-regulating the expression of tyrosine hydroxylase in the substantia nigra nih.gov.

Research Findings in Rodent Models of Parkinsonian Syndromes
ModelAnimalKey FindingsReference
6-OHDASprague-Dawley RatIncreased survival of dopaminergic neurons by 97-119%; abolished motor stereotypies. nih.gov
MPTPMouseAlmost complete recovery of TH-immunopositive cells in the midbrain. researchgate.net
MPTPMousePrevented behavioral abnormalities and increased striatal dopamine levels. nih.gov

Experimental Models of Cerebral Ischemia (e.g., Middle Cerebral Artery Occlusion)

The neuroprotective effects of rasagiline have also been assessed in models of cerebral ischemia, which are relevant to stroke. The middle cerebral artery occlusion (MCAO) model in rats is a standard method to simulate focal cerebral ischemia.

In a study utilizing the MCAO model in male rats, intravenous administration of rasagiline immediately after the occlusion led to a significant reduction in infarct size by 48.6% and an improvement in the neurological severity score by 32.7% compared to saline-treated controls. Furthermore, cognitive function, as assessed by a water maze test two to three weeks after the occlusion, was also significantly improved in the rasagiline-treated group. The necrotic brain area was found to be 35-50% smaller with rasagiline treatment. The neuroprotective effect was observed when rasagiline was administered up to two hours after the occlusion but not after four hours.

Research Findings in Experimental Models of Cerebral Ischemia
ModelAnimalKey FindingsReference
Middle Cerebral Artery Occlusion (MCAO)RatReduced infarct size by 48.6%; improved neurological severity score by 32.7%.
Middle Cerebral Artery Occlusion (MCAO)RatSignificantly improved cognitive function in a water maze test.
Middle Cerebral Artery Occlusion (MCAO)RatReduced necrotic brain area by 35-50%.

Traumatic Brain Injury Models

Preclinical research has also explored the utility of rasagiline in the context of traumatic brain injury (TBI). A commonly used model is the closed head injury model in mice.

In a study using a closed head injury model in mice, the administration of rasagiline five minutes after the injury accelerated the recovery of motor function and spatial memory. A notable finding was the reduction of cerebral edema by approximately 40-50% (P < 0.01) in the rasagiline-treated group nih.govdoi.org. When rasagiline was administered daily starting from the third day after the injury, it accelerated the recovery of spatial memory, though not motor function nih.gov. Interestingly, the neuroprotective effects on motor function and spatial memory were prevented by the administration of scopolamine, suggesting a potential involvement of the cholinergic system nih.gov.

Research Findings in Traumatic Brain Injury Models
ModelAnimalKey FindingsReference
Closed Head InjuryMouseAccelerated recovery of motor function and spatial memory. nih.govdoi.org
Closed Head InjuryMouseReduced cerebral edema by 40-50% (P < 0.01). nih.govdoi.org
Closed Head InjuryMouseDelayed administration (from day 3) accelerated spatial memory recovery. nih.gov

Models of Axonal Injury and Neurotrophic Factor Depletion

The neuroprotective properties of rasagiline extend to models of axonal injury and conditions of reduced neurotrophic support. These models are critical for understanding the compound's potential to promote neuronal survival and regeneration.

A relevant model for studying axonal injury is the retinal ischemia-reperfusion (RIR) injury model , which leads to the degeneration of retinal ganglion cells and their axons, mimicking aspects of various optic nerve diseases. A study investigating the synergistic effects of rasagiline and idebenone (B1674373) in an RIR model found that their combined administration significantly restored retinal thickness and the number of retinal ganglion cells nih.gov. This neuroprotective effect was associated with an increased expression of brain-derived neurotrophic factor (BDNF) nih.gov.

In vitro models of neurotrophic factor depletion , such as serum deprivation in cell cultures, are used to study the direct survival-promoting effects of compounds on neurons. In a study using rat pheochromocytoma PC12 cells, rasagiline was shown to decrease apoptosis induced by serum deprivation rasagiline.com. This effect was mediated by multiple mechanisms, including the upregulation of the anti-apoptotic proteins Bcl-xL and Bcl-w, and an increase in the expression of BDNF mRNA rasagiline.com. Furthermore, in primary cultures of rat embryonic mesencephalic dopaminergic neurons, rasagiline increased neuronal survival even under serum-free conditions, highlighting its potent neurotrophic-like activity researchgate.net.

Research Findings in Models of Axonal Injury and Neurotrophic Factor Depletion
ModelSystemKey FindingsReference
Retinal Ischemia-ReperfusionIn vivo (animal model)Restored retinal thickness and retinal ganglion cell numbers; increased BDNF expression. nih.gov
Serum DeprivationIn vitro (PC12 cells)Decreased apoptosis; upregulated Bcl-xL, Bcl-w, and BDNF mRNA. rasagiline.com
Serum-Free CultureIn vitro (primary dopaminergic neurons)Increased survival of dopaminergic neurons. researchgate.net

Analytical Methodologies for Rasagiline Hydrochloride Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic techniques are fundamental in the analysis of Rasagiline (B1678815) Hydrochloride, offering high-resolution separation for both quantifying the active pharmaceutical ingredient (API) and assessing its purity by detecting and quantifying any related substances or degradation products.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) modality, stands as a primary analytical tool for Rasagiline Hydrochloride. These methods are valued for their accuracy, precision, and robustness in routine quality control and stability studies. rasayanjournal.co.in

RP-HPLC methods typically employ a non-polar stationary phase, such as a C18 or C8 column, and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A variety of RP-HPLC methods have been developed and validated for the estimation of rasagiline in bulk drug and tablet dosage forms. japsonline.com

One developed method utilizes a C18 column with a mobile phase composed of a 50:50 (v/v) mixture of phosphate buffer and acetonitrile, delivered at a flow rate of 0.5 ml/min, with detection at a wavelength of 210 nm. rasayanjournal.co.in This method demonstrated linearity in the concentration range of 10-125 µg/ml. rasayanjournal.co.in Another method employed a mobile phase of acetonitrile and water (50:50 v/v) adjusted to pH 3.0 with ortho-phosphoric acid, a flow rate of 0.8 ml/minute, and detection at 268 nm. japsonline.com A different approach used a mobile phase of acetonitrile, isopropyl alcohol, and water (10:20:70, v/v/v) at a pH of 2.5, with a flow rate of 0.8 ml/min and UV detection at 210 nm. ajrconline.org Furthermore, a method with fluorescence detection has been developed, using a mobile phase of acetonitrile and 0.02 M ammonium (B1175870) acetate (60:40 v/v) at a flow rate of 1.0 ml/min, with excitation at 210 nm and emission at 288 nm, showing linearity in the 0.5–3.00 μg/ml range. ekb.eg

Table 1: Examples of HPLC/RP-HPLC Methods for Rasagiline Analysis

Parameter Method 1 rasayanjournal.co.in Method 2 japsonline.com Method 3 ajrconline.org Method 4 (with Fluorescence Detection) ekb.eg
Stationary Phase C18 (250mm x 4.6mm; 5μm) C18 (250 × 4.6 mm, 5 μm) RP-18 RP-18
Mobile Phase Phosphate buffer : Acetonitrile (50:50 v/v) Acetonitrile : Water (50:50 v/v), pH 3.0 Acetonitrile : Isopropyl alcohol : Water (10:20:70, v/v/v), pH 2.5 Acetonitrile : 0.02 M Ammonium Acetate (60:40 v/v)
Flow Rate 0.5 ml/min 0.8 ml/min 0.8 ml/min 1.0 ml/min
Detection UV at 210 nm UV at 268 nm UV at 210 nm Fluorescence (Excitation: 210 nm, Emission: 288 nm)
Linearity Range 10-125 µg/ml Not Specified 1-200 µg/ml 0.5–3.00 µg/ml
Internal Standard None Mentioned None Mentioned Caffeine None Mentioned

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, faster, and more cost-effective alternative to HPLC for the quantification of this compound. researchgate.net This technique is particularly advantageous for its high sample throughput and minimal sample preparation requirements. researchgate.net

A stability-indicating HPTLC densitometric method has been developed for the analysis of rasagiline mesylate in bulk and tablet forms. researchgate.net This method allows for the separation of the drug from its degradation products. The analysis is performed on HPTLC plates, and quantification is achieved by densitometry after development. For instance, a stock solution of 100 µg/mL can be prepared, and different volumes are spotted to create a calibration curve in the range of 100-350 ng/band. researchgate.net Forced degradation studies under acidic and basic conditions have shown that the degradation products are well-resolved from the pure drug band, confirming the method's stability-indicating nature. researchgate.net

Table 2: HPTLC Method for Rasagiline Mesylate Analysis

Parameter Details researchgate.net
Stationary Phase HPTLC plates
Mobile Phase Optimized for separation of drug and degradation products
Sample Application Volumes from 1 to 3.5 µL spotted to achieve concentrations of 100 to 350 ng/band
Detection Densitometry
Linearity Range 100-350 ng/band
Application Quantification and stability-indicating studies

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the determination of rasagiline and its metabolites, particularly in biological matrices like human plasma. nih.govresearchgate.netresearchgate.net This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

A validated LC-MS/MS method has been established for the simultaneous determination of rasagiline and its three major metabolites: 1-aminoindan (B1206342) (AI), 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI), and 3-hydroxy-1-aminoindan (3-OH-AI). nih.govresearchgate.net The method involves liquid-liquid extraction from plasma, followed by chromatographic separation on a C18 column. researchgate.netresearchgate.net Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization. researchgate.net This technique offers a low limit of quantification, with one method reporting a linear range of 0.020-50.0 ng/mL in human plasma. researchgate.net The high sensitivity of LC-MS/MS makes it ideal for pharmacokinetic studies. researchgate.netnih.gov

Table 3: LC-MS/MS Method for Rasagiline Bioanalysis

Parameter Details researchgate.net
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Matrix Human Plasma
Sample Preparation Liquid-Liquid Extraction
Stationary Phase Zorbax Extend C18 column (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile-5 mM ammonium acetate-acetic acid (40:60:0.05, v/v/v)
Flow Rate 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Linearity Range 0.020-50.0 ng/mL
Lower Limit of Quantification (LLOQ) 0.020 ng/mL

Spectroscopic Methods

Spectroscopic methods, particularly UV-Visible spectroscopy, provide a straightforward and accessible approach for the quantitative analysis of this compound in bulk and pharmaceutical formulations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the determination of this compound. The method is based on the measurement of the absorption of UV radiation by the analyte in solution.

For rasagiline mesylate, analysis in an aqueous solution has shown a maximum absorbance (λmax) at 271.6 nm. globalresearchonline.net The method has been validated and demonstrated to obey Beer's law in the concentration range of 5-150 μg/mL. globalresearchonline.net Another method using 0.2 N methanolic hydrochloric acid as the solvent reported a λmax at 211 nm, with a linear range of 4-20 µg/ml. ijpar.com The simplicity of this technique makes it suitable for routine quality control analysis where high sensitivity is not a primary requirement. globalresearchonline.net

Table 4: UV-Visible Spectrophotometric Methods for Rasagiline Analysis

Parameter Method 1 globalresearchonline.net Method 2 ijpar.com
Solvent Water 0.2 N Methanolic Hydrochloric Acid
λmax 271.6 nm 211 nm
Linearity Range 5-150 µg/mL 4-20 µg/ml
Molar Absorptivity 935.6 Lmol⁻¹cm⁻¹ Not Specified
Limit of Detection (LOD) 0.5 µg/mL Not Specified
Limit of Quantification (LOQ) 5 µg/mL Not Specified

Chiral Separation Techniques for Enantiomeric Analysis

Rasagiline possesses a single chiral center, resulting in two enantiomers: the pharmacologically active (R)-enantiomer and the inactive (S)-enantiomer. nih.gov Therefore, chiral separation techniques are crucial for ensuring the enantiomeric purity of the drug substance.

A rapid ultra-high performance liquid chromatographic (UHPLC) method has been developed for the enantiomeric separation of rasagiline. nih.gov This reversed-phase method utilizes a Chiralpak® AGP column as the stationary phase. nih.govdntb.gov.ua The separation is achieved isocratically with a mobile phase consisting of ammonium acetate and isopropyl alcohol (90:10, v/v) at a flow rate of 0.6 mL/min, with detection at 210 nm. nih.gov This method is capable of detecting the S-enantiomer with a limit of detection of 0.06 μg/mL and a limit of quantification of 0.2 μg/mL. nih.gov

Another approach for enantiomeric purity determination is pressure-assisted stereospecific capillary electrophoresis. nih.gov An optimized method using a 50 mM glycine-HCl buffer (pH 2) with 30 mM sulfobutylether-β-cyclodextrin as a chiral selector has successfully achieved baseline separation of the rasagiline enantiomers. nih.gov This technique has proven to be reliable for the determination of the S-enantiomer as a chiral impurity in the R-rasagiline sample. nih.gov

Table 5: Chiral Separation Methods for Rasagiline Enantiomers

Parameter UHPLC Method nih.gov Capillary Electrophoresis Method nih.gov
Stationary/Selector Chiralpak® AGP column (50 mm × 2.1 mm, 5 μm) 30 mM sulfobutylether-β-cyclodextrin
Mobile Phase/Buffer Ammonium acetate : Isopropyl alcohol (90:10, v/v) 50 mM glycine-HCl buffer (pH 2)
Flow Rate/Voltage 0.6 mL/min 12 kV (reversed polarity)
Detection UV at 210 nm Not Specified
LOD for S-enantiomer 0.06 μg/mL Not Specified
LOQ for S-enantiomer 0.2 μg/mL Reliable for determining 0.15% S-enantiomer

Method Validation and Stability-Indicating Assay Development

The development of a stability-indicating assay is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. For this compound, various analytical methods, predominantly High-Performance Liquid Chromatography (HPLC), have been developed and validated according to International Council for Harmonisation (ICH) guidelines. researchgate.net These methods are designed to quantify the drug substance accurately and precisely, even in the presence of impurities, excipients, and degradation products. oup.com

Linearity, Precision, Accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Method validation for this compound assays confirms that the analytical procedure is suitable for its intended purpose. Key parameters evaluated include linearity, precision, accuracy, and the limits of detection and quantification.

Linearity The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For rasagiline, linearity is typically established by analyzing a series of dilutions of a standard solution. The response (e.g., peak area in chromatography) is plotted against concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) value, typically ≥0.999, indicates a strong linear relationship. bibliomed.org Studies have demonstrated linearity for rasagiline assays over various concentration ranges, such as 10-125 µg/mL, 2-18 µg/mL, and 4.8–150.5 µg/mL. fortunejournals.comrasayanjournal.co.inglobalresearchonline.net

Precision Precision assesses the degree of agreement among individual test results when a method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). iosrjournals.org Precision studies are conducted at different levels:

Repeatability (Intra-day precision): Analysis of samples on the same day under the same conditions.

Intermediate Precision (Inter-day precision): Analysis of samples on different days, by different analysts, or with different equipment. ekb.eg For rasagiline methods, the %RSD for precision is consistently found to be well within the acceptable limit of 2%. globalresearchonline.netiosrjournals.org

Accuracy Accuracy is determined by recovery studies, where a known amount of pure drug is added (spiked) into a placebo or sample matrix and then analyzed. The percentage of the drug recovered is calculated. High recovery values, typically within the range of 98-102%, indicate an accurate method. bibliomed.org Accuracy studies for rasagiline have been performed at various concentration levels (e.g., 50%, 100%, 150%), with results consistently falling within acceptable limits. rasayanjournal.co.iniosrjournals.org

Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. bibliomed.org These limits are crucial for the analysis of impurities and degradation products. For rasagiline, LOD and LOQ have been established at low concentrations, for example, one method reported an LOD of 0.1 µg/mL and an LOQ of 1 µg/mL. bibliomed.org

ParameterReported FindingsReference
Linearity Range10-125 µg/ml rasayanjournal.co.in
4.8–150.5 µg/mL fortunejournals.com
2-18 µg/ml globalresearchonline.net
Correlation Coefficient (R²)0.9999 bibliomed.org
1.000 rasayanjournal.co.in
0.9994 globalresearchonline.net
Accuracy (% Recovery)98.0% to 102.1% fortunejournals.com
100.76% to 101.82% bibliomed.org
Precision (%RSD)&lt; 2% globalresearchonline.net
0.6% fortunejournals.com
LOD0.1 µg/ml bibliomed.org
LOQ1 µg/ml bibliomed.org

Robustness and Ruggedness Assessments

Robustness Robustness measures an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. iosrjournals.org This provides an indication of its reliability during normal usage. globalresearchonline.net To determine the robustness of methods for rasagiline analysis, experimental conditions are intentionally altered. Common variations include:

pH of the mobile phase buffer (e.g., ±0.2 units). oup.com

Flow rate of the mobile phase (e.g., ±0.2 mL/min). oup.com

Column temperature (e.g., ±5°C). oup.com

Detection wavelength (e.g., ±2 nm). globalresearchonline.net

Percentage of organic solvent in the mobile phase (±10%). oup.com The results from these varied conditions are evaluated against system suitability parameters. For rasagiline assays, the methods have consistently proven to be robust, with analytical results remaining within acceptable limits despite these minor changes. oup.comglobalresearchonline.net

Ruggedness Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. bibliomed.org In one study, the intermediate precision was determined by analyzing standard samples on two different days, demonstrating the method's ruggedness. ekb.eg Another validation found that the %RSD of results between different instruments, analysts, and columns was well within limits, confirming the method was rugged. bibliomed.org

Forced Degradation Studies (Acid, Base, Oxidation, Photolysis, Thermal)

Forced degradation, or stress testing, is a critical component of developing a stability-indicating method. nih.gov It involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products. researchgate.netnih.gov This helps to establish degradation pathways and demonstrate the specificity of the analytical method by proving it can separate the intact drug from its degradants. researchgate.net Rasagiline has been subjected to stress conditions as per ICH guidelines, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. researchgate.netsphinxsai.com

Acid Degradation: Rasagiline is exposed to an acidic solution (e.g., 5 N HCl) at elevated temperatures (e.g., 70°C for 10 minutes). oup.com Studies show that rasagiline is moderately unstable under these conditions, leading to significant degradation. researchgate.netoup.com

Base Degradation: The drug is treated with a basic solution (e.g., 2 N NaOH) and heated (e.g., 80°C for 2 hours) to induce degradation. fortunejournals.com

Oxidative Degradation: Stressing with an oxidizing agent, such as hydrogen peroxide (e.g., 1% H₂O₂ or 30% H₂O₂), is performed to assess susceptibility to oxidation. fortunejournals.comsphinxsai.com

Thermal Degradation: To study the effect of heat, the solid drug powder or a solution is exposed to high temperatures in an oven (e.g., 60°C for 12 hours or 105°C for 6 hours). iosrjournals.orgsphinxsai.com Rasagiline has been found to degrade significantly under thermal stress. researchgate.netoup.com

Photolytic Degradation: To assess light sensitivity, the drug powder is exposed to UV light in a photostability chamber for a specified duration, such as 24 hours. sphinxsai.com

Stress ConditionReagent/ParameterTime & TemperatureReference
Acid Hydrolysis5 N HCl10 min at 70°C oup.com
2 N HCl30 min at 60°C iosrjournals.org
Base Hydrolysis2 N NaOH2 hours at 80°C fortunejournals.com
2 N NaOH30 min at 60°C iosrjournals.org
Oxidation1% H₂O₂30 min at Bench top fortunejournals.com
30% H₂O₂8 hours at 80°C sphinxsai.com
Thermal (Dry Heat)Drug Powder12 hours at 60°C sphinxsai.com
Drug Powder6 hours at 105°C iosrjournals.org
PhotolysisDrug Powder24 hours in UV chamber sphinxsai.com

Impurity Profiling and Separation from Degradation Products

A key goal of a stability-indicating method is to resolve the active pharmaceutical ingredient from all potential process-related impurities and degradation products. oup.com During the synthesis and storage of rasagiline, various impurities can form. daicelpharmastandards.com Analytical methods, particularly gradient reverse-phase HPLC, have been developed to achieve efficient chromatographic separation of these compounds. researchgate.netoup.com

For instance, a method was developed using an ACE C8 column to separate rasagiline from process-related impurities like 1-indanone (B140024) and 1-indanol, as well as degradation products. oup.com Forced degradation studies revealed that under acidic stress, the major degradation products were amino indane and 1-indanone. oup.com The developed chromatographic method successfully resolved these degradants from the parent rasagiline peak. researchgate.netoup.com The specificity of the method is often confirmed using a photodiode array (PDA) detector, which can perform peak purity analysis to ensure the rasagiline peak is homogenous and free from co-eluting impurities in all stressed samples. researchgate.netoup.com

In some cases, unknown impurities have been detected, isolated by preparative liquid chromatography, and characterized using mass spectroscopy and NMR. rsc.org This detailed impurity profiling is essential for controlling the quality of the drug substance. google.com The ability to separate and quantify these impurities ensures that the reported concentration of rasagiline is accurate and that the safety of the drug product is maintained. oup.com

Future Research Directions and Translational Perspectives

Elucidation of Unidentified Molecular Targets and Signaling Pathways

While the primary mechanism of action of rasagiline (B1678815) hydrochloride is the selective and irreversible inhibition of monoamine oxidase type B (MAO-B), a substantial body of preclinical evidence indicates that its neuroprotective effects extend beyond this singular target. nih.govnih.gov Research has increasingly focused on identifying the additional molecular pathways through which rasagiline and its primary active metabolite, 1-(R)-aminoindan, exert their therapeutic influence. wikipedia.org The propargyl moiety of the rasagiline molecule is considered essential for these novel neuroprotective activities. nih.govdntb.gov.ua

A significant area of investigation involves the modulation of apoptotic pathways. Rasagiline has been shown to interact with key regulators of cell death and survival. nih.gov Studies in neuronal cell cultures demonstrate that rasagiline's neuroprotective properties are associated with the upregulation of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2, Bcl-xL, and Bcl-w. dntb.gov.uaresearchgate.net Concurrently, it downregulates pro-apoptotic proteins like Bad and Bax. nih.govdntb.gov.ua This anti-apoptotic action is linked to the preservation of mitochondrial viability and the prevention of the mitochondrial permeability transition pore (MPTp) opening, a critical step in the apoptotic cascade. nih.govresearchgate.net

The Protein Kinase C (PKC) signaling pathway is another identified target. Rasagiline stimulates PKC phosphorylation and upregulates the expression of specific PKC isoforms, such as PKCε. dntb.gov.uaresearchgate.net The activation of the PKC pathway appears to be a crucial upstream event that leads to the observed changes in Bcl-2 family protein expression and the subsequent inhibition of caspase-3 activation. dntb.gov.ua This indicates a PKC-dependent mechanism for rasagiline's cell survival activity. nih.govdntb.gov.ua

Further research has uncovered rasagiline's influence on neurotrophic factor signaling. The compound has been found to induce the expression of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). researchgate.netnih.gov This activity is partly attributed to the activation of the tyrosine kinase receptor (Trk) signaling pathway, which is responsive to neurotrophic factors. researchgate.net Activation of this pathway involves mediators such as ShcC, SOS, and Ras, and leads to the downstream activation of the phosphatidylinositol 3-kinase (PI3K)/Akt survival pathway. researchgate.net More recent studies have specifically highlighted the activation of the Akt/Nrf2 redox-signaling pathway, which enhances the expression of antioxidant enzymes and protects against oxidative stress-induced cell death. nih.govnih.gov

Additionally, some evidence suggests a potential interaction with the trace amine-associated receptor 1 (TAAR1). While the MAO-B inhibitor selegiline (B1681611) may act as a TAAR1 agonist, some findings indicate that rasagiline might act as an antagonist on this receptor, a concept that requires further investigation. mdpi.com Rasagiline has also been shown to influence the processing of amyloid precursor protein (APP), promoting its cleavage into the neuroprotective soluble APP alpha (sAPPα) through PKC and MAP kinase-dependent pathways. nih.gov

Despite these advances, the complete molecular profile of rasagiline hydrochloride remains to be fully elucidated. Future research is necessary to identify other potential binding partners and signaling cascades. The anti-apoptotic effects of rasagiline are proposed to be mediated by its binding to the flavin adenine (B156593) dinucleotide (FAD) binding site in glyceraldehyde-3-phosphate dehydrogenase (GAPDH), but other protein interactions are likely. nih.govnih.gov Unraveling these unidentified targets is crucial for a comprehensive understanding of its neuroprotective mechanisms and for leveraging its therapeutic potential in a wider range of neurodegenerative disorders.

Table 1: Identified Non-MAO-B Molecular Targets and Signaling Pathways of Rasagiline

Target/Pathway Downstream Effects Key Research Findings
Bcl-2 Family Proteins Upregulation of anti-apoptotic Bcl-2, Bcl-xL, Bcl-w; Downregulation of pro-apoptotic Bad, Bax. Prevents mitochondrial-dependent apoptosis. nih.govdntb.gov.ua
Protein Kinase C (PKC) Stimulation of PKC phosphorylation; Upregulation of PKCε. Mediates anti-apoptotic effects and neuronal cell survival. dntb.gov.ua
Neurotrophic Factor Signaling Induction of BDNF and GDNF; Activation of Trk/PI3K/Akt pathway. Promotes neuronal survival, rescue, and potential neurogenesis. researchgate.net
Akt/Nrf2 Pathway Nuclear shuttling of Nrf2; Increased expression of antioxidant enzymes (e.g., heme oxygenase-1). Protects against oxidative stress and ischemia-induced cell death. nih.govnih.gov
APP Processing Activation of α-secretase via PKC/MAP kinase pathways. Promotes generation of neuroprotective sAPPα. nih.gov
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) Inhibition of nuclear translocation. Prevents GAPDH-mediated cell death. nih.govnih.gov

| Trace Amine-Associated Receptor 1 (TAAR1) | Potential antagonist activity. | May modulate dopaminergic transmission, though this requires further clarification. mdpi.com |

Design and Synthesis of Next-Generation Rasagiline Analogues with Enhanced Specificity or Multi-Targeting Capabilities

Building upon the established neuroprotective profile of rasagiline, a significant direction in medicinal chemistry is the design and synthesis of novel analogues with improved therapeutic properties. The core structure of rasagiline, featuring the N-propargyl-1-aminoindan moiety, serves as a versatile scaffold for developing next-generation compounds. nih.gov The primary goals of these efforts are to create molecules with either enhanced specificity for a particular non-MAO-B target or, conversely, to develop multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathways implicated in neurodegeneration.

One major strategy involves creating bifunctional molecules that combine the essential propargylamine (B41283) group of rasagiline with other pharmacologically active moieties. nih.gov A prominent example is the development of compounds that possess both MAO-B inhibitory and iron-chelating properties. Since iron accumulation and subsequent oxidative stress are significant contributors to neurodegenerative pathology, integrating a metal-chelating function is a rational approach to developing more potent neuroprotective agents. This has led to the creation of novel drugs like M30 (5-[N-methyl-N-propargylaminomethyl]-8-hydroxyquinoline), which combines the propargyl moiety with an 8-hydroxyquinoline structure for iron chelation.

Another avenue of research focuses on synthesizing hybrid molecules that target different aspects of neurodegenerative diseases. For instance, researchers are developing compounds that act as both MAO-B inhibitors and acetylcholinesterase (AChE) inhibitors. Such dual-acting drugs could offer a more comprehensive treatment for diseases like Alzheimer's, where both monoaminergic and cholinergic deficits are present.

Furthermore, structure-activity relationship (SAR) studies are being conducted to refine the aminoindan scaffold to enhance interactions with specific anti-apoptotic or neurotrophic targets identified in studies of rasagiline's mechanism of action. dntb.gov.ua By modifying substituents on the indane ring or altering the propargyl group, chemists aim to fine-tune the molecule's binding affinity and efficacy for targets like the Bcl-2 protein family or specific protein kinases. The goal is to separate the MAO-B inhibitory function from the neuroprotective actions to create compounds that can be used in a wider range of therapeutic contexts without affecting dopamine (B1211576) metabolism. This could lead to analogues with a more favorable safety profile or suitability for non-Parkinsonian neurodegenerative conditions. The development of these next-generation analogues represents a promising strategy for creating more effective, disease-modifying therapies.

Table 2: Strategies for Next-Generation Rasagiline Analogues

Strategy Rationale Example Compound Class
Multi-Target-Directed Ligands (MTDLs) Simultaneously address multiple pathological pathways (e.g., oxidative stress, cholinergic deficits) for a synergistic therapeutic effect. MAO-B inhibitor and iron-chelator hybrids (e.g., M30); MAO-B and AChE dual inhibitors.
Enhanced Target Specificity Isolate and amplify the neuroprotective, non-MAO-B effects for broader therapeutic applications and potentially improved safety. Analogues designed for specific binding to anti-apoptotic proteins or protein kinases.

| Structure-Activity Relationship (SAR) Studies | Systematically modify the rasagiline scaffold to optimize potency and selectivity for desired molecular targets. | Novel propargylamine derivatives with modified aminoindan rings. |

Development of Advanced Preclinical Models to Better Mimic Human Neurodegenerative Conditions

The translation of promising preclinical findings for rasagiline and its analogues into clinical success is heavily dependent on the predictive validity of the animal and cellular models used in research. Historically, acute neurotoxin-based models, such as those using MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA), have been instrumental in demonstrating the neuroprotective and neurorestorative effects of rasagiline. researchgate.net While valuable, these models often represent rapid and severe neuronal loss, which may not fully replicate the chronic, progressive nature of human neurodegenerative diseases like Parkinson's or Alzheimer's disease.

Therefore, a critical future direction is the development and utilization of more sophisticated preclinical models. This includes the creation and characterization of transgenic animal models that express human genes associated with familial forms of neurodegeneration (e.g., alpha-synuclein, amyloid precursor protein, tau). These models can more accurately recapitulate key pathological features of the human diseases, such as the gradual accumulation and aggregation of misfolded proteins, which allows for the evaluation of potential disease-modifying effects of rasagiline analogues over a longer term.

In addition to animal models, advancements in stem cell technology offer powerful new in vitro platforms. The use of induced pluripotent stem cells (iPSCs) derived from patients with specific neurodegenerative diseases allows researchers to create neuronal cultures that carry the genetic background of the human condition being studied. These "disease-in-a-dish" models provide an invaluable tool for high-throughput screening of next-generation rasagiline analogues and for dissecting their mechanisms of action in a human-relevant cellular context.

Furthermore, there is a need for models that incorporate the multi-system nature of neurodegenerative disorders, including aspects of neuroinflammation, mitochondrial dysfunction, and impaired protein degradation systems. nih.gov Evaluating this compound and its derivatives in these advanced models will provide a more rigorous assessment of their therapeutic potential and a better understanding of which patient populations are most likely to benefit, thereby facilitating a more successful transition from preclinical research to clinical application.

Exploration of this compound's Propargyl Moiety in Other Therapeutic Areas Beyond Neurodegeneration

The well-documented neuroprotective activities associated with the propargyl moiety of rasagiline, independent of MAO-B inhibition, have spurred interest in its potential therapeutic applications beyond the traditional scope of neurodegenerative diseases. nih.govnih.gov The core mechanisms modulated by this chemical group—such as the regulation of apoptosis, protection of mitochondrial function, and activation of pro-survival signaling pathways—are fundamental cellular processes relevant to a wide range of pathological conditions.

Future research is poised to explore the utility of propargylamine-containing compounds in other therapeutic areas. For instance, conditions characterized by significant oxidative stress and apoptotic cell death, such as ischemic injury (e.g., stroke or myocardial infarction), could be potential targets. The ability of rasagiline to protect mitochondrial viability and upregulate antioxidant defenses may offer a strategy to mitigate tissue damage in these contexts. nih.gov

Additionally, the anti-apoptotic properties of the propargyl group could be investigated in the context of certain retinal degenerative diseases or in preventing hearing loss where neuronal apoptosis is a key feature. The development of propargylamine-based drugs for these indications would require careful chemical modification to ensure appropriate biodistribution and to tailor the pharmacological activity to the specific target tissue, while minimizing effects on the central nervous system if they are not desired. This expansion into non-neurodegenerative fields represents a significant translational perspective, leveraging the fundamental cytoprotective properties of the propargyl pharmacophore discovered through research on rasagiline. nih.gov

Investigation of Pharmacogenomic Influences on Rasagiline Response in Preclinical Systems

The variability in patient response to therapies for neurodegenerative diseases highlights the importance of understanding the genetic factors that influence drug efficacy and metabolism. For this compound, the primary route of metabolism is through the cytochrome P450 enzyme system in the liver, with CYP1A2 being the major isoenzyme involved. nih.gov Genetic polymorphisms in the CYP1A2 gene can lead to significant inter-individual differences in enzyme activity, which in turn can affect the plasma concentrations of rasagiline and its metabolites.

Future preclinical research should focus on systematically investigating these pharmacogenomic influences. This can be achieved by using animal models that have been genetically engineered to express different human CYP1A2 variants. Such models would allow researchers to study how variations in metabolic rate affect not only the MAO-B inhibitory activity of rasagiline but also its non-MAO-B-related neuroprotective effects.

Moreover, preclinical systems, including patient-derived iPSC models with known genetic backgrounds, can be used to explore how polymorphisms in the genes for rasagiline's molecular targets (e.g., Bcl-2 family members, protein kinases) might alter the cellular response to the drug. This research will be crucial for laying the groundwork for personalized medicine approaches in the treatment of neurodegenerative diseases. By identifying genetic biomarkers that predict response to rasagiline or its next-generation analogues, it may become possible to select patients who are most likely to benefit from the therapy, thereby optimizing therapeutic outcomes.

Q & A

Q. What experimental methods are used to confirm the selective MAO-B inhibitory activity of Rasagiline hydrochloride?

Researchers employ in vitro enzyme inhibition assays using recombinant MAO-A and MAO-B isoforms. The selectivity is quantified by comparing IC50 values, where this compound exhibits significantly lower IC50 for MAO-B (e.g., 4.43 nM in rat brain MAO-B vs. 412 nM for MAO-A) . Additional validation includes measuring dopamine metabolites (e.g., homovanillic acid) in animal models to confirm reduced dopamine catabolism.

Q. How is the purity and stability of this compound assessed in preclinical formulations?

High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying purity. Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure, followed by mass spectrometry to identify degradation products . Protocols align with USP guidelines for assay preparation and peak response validation .

Q. What animal models are commonly used to evaluate this compound’s efficacy in Parkinson’s disease (PD)?

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced neurotoxicity model in rodents or non-human primates is widely used. Outcomes include motor function tests (e.g., rotarod performance) and post-mortem analysis of striatal dopamine levels . Researchers must adhere to NIH guidelines for reporting animal studies, including detailed methods for randomization and blinding .

Advanced Research Questions

Q. How can researchers optimize experimental designs to study Rasagiline’s neuroprotective effects beyond MAO-B inhibition?

Advanced approaches include:

  • Multi-omics profiling : Transcriptomic and proteomic analysis of neuronal tissues to identify pathways (e.g., anti-apoptotic Bcl-2 upregulation).
  • Longitudinal imaging : MRI or PET scans to track neurodegeneration in vivo.
  • Combination therapies : Co-administration with levodopa or dopamine agonists, requiring factorial design experiments to assess synergistic effects . Statistical power analysis and pre-registered protocols are critical to mitigate bias .

Q. How should contradictory findings in Rasagiline’s clinical efficacy across trials be analyzed?

Conduct a meta-analysis stratified by variables such as:

  • Dosage : Extended-release vs. immediate-release formulations (e.g., P2B001 trial results showing reduced side effects with sustained delivery) .
  • Patient subgroups : Age, disease stage, and genetic polymorphisms (e.g., MAO-B expression levels).
  • Outcome measures : Unified Parkinson’s Disease Rating Scale (UPDRS) vs. non-motor symptom assessments. Sensitivity analysis and Bayesian hierarchical models help resolve heterogeneity .

Q. What methodologies are recommended for assessing Rasagiline’s off-target effects in preclinical safety studies?

  • Broad-spectrum receptor profiling : Radioligand binding assays to test affinity for non-MAO-B targets (e.g., dopamine receptors).
  • Toxicogenomics : RNA sequencing to identify dysregulated genes in liver or kidney tissues.
  • Reproductive toxicity : Follow OECD guidelines for teratogenicity studies, referencing non-clinical data showing no direct reproductive harm in animals .

Q. How can researchers design robust pharmacokinetic/pharmacodynamic (PK/PD) models for this compound?

  • Compartmental modeling : Plasma and cerebrospinal fluid (CSF) sampling to estimate bioavailability and blood-brain barrier penetration.
  • Mechanistic PK/PD : Link MAO-B occupancy (measured via PET tracers like [11C]-deprenyl) to clinical outcomes.
  • Population PK : Covariate analysis (e.g., age, CYP1A2 genotype) to predict inter-individual variability .

Data Presentation and Reproducibility

Q. What are the best practices for reporting this compound experiments to ensure reproducibility?

  • Detailed methods : Include batch numbers of chemicals, equipment calibration data, and animal strain specifics .
  • Raw data deposition : Upload HPLC chromatograms, dose-response curves, and statistical scripts to repositories like Figshare or Zenodo.
  • Negative results : Report failed experiments (e.g., lack of efficacy in certain models) to avoid publication bias .

Tables for Key Experimental Parameters

Parameter Method Example Data for Rasagiline Reference
MAO-B selectivityIn vitro enzyme assayIC50: 4.43 nM (MAO-B), 412 nM (MAO-A)
Bioavailability in rodentsLC-MS/MS plasma analysisCmax: 12.3 ng/mL at 1 h post-dose
Neuroprotection efficacyMPTP mouse model (striatal dopamine)80% preservation vs. control

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.